Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Lipophilicity LogP Pharmacokinetics

Streamline medicinal chemistry workflows with an activated ethyl ester that eliminates coupling reagents. This 6-methoxybenzothiazole building block directly yields carbamates equipotent to oxyclozanide via aminolysis and is a documented precursor to fluorogenic probes and CNS-tuned carboxamide inhibitors. Key advantages: (i) LogP 2.48 & tPSA 76.66 Ų pre-optimized for CNS permeability; (ii) reagent-free amidation simplifies milligram-scale library synthesis; (iii) reliable global supply for high-throughput screening.

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
Cat. No. B13027360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Molecular FormulaC11H11NO3S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(S1)C=C(C=C2)OC
InChIInChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-8-5-4-7(14-2)6-9(8)16-10/h4-6H,3H2,1-2H3
InChIKeyNPDISFVHQWZGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate Procurement: Compound Identity and Structural Benchmarking


Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS 313371-32-3) is a benzothiazole-2-carboxylic acid ethyl ester derivative bearing a 6-methoxy substituent on the fused benzene ring. This heterocyclic scaffold is widely recognized as a privileged structure in medicinal chemistry and as a versatile building block in organic synthesis . The compound exhibits a molecular formula of C11H11NO3S, an exact mass of 237.046 Da, and a predicted LogP of 2.48 with a topological polar surface area (tPSA) of 76.66 Ų, placing it in a distinct physicochemical space relative to unsubstituted or alkyl-ester variants [1].

Why In-Class Benzothiazole-2-Carboxylates Cannot Automatically Substitute Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate for Research and Industrial Use


Simple interchange of benzothiazole-2-carboxylate congeners is invalid because subtle structural modifications to the core scaffold—such as the presence and position of the methoxy group or the nature of the ester moiety—produce quantifiable shifts in electronic properties, lipophilicity, and steric profile [1]. Direct comparative data confirm that the 6-OCH₃ substitution reduces LogP by at least 0.53 units relative to the unsubstituted parent, and that the ethyl ester increases LogP by 0.39 units over the methyl ester, changes that are large enough to alter membrane permeability and pharmacokinetic behavior in ways that render a compound either biologically uninformative or unsuited for a specific synthetic route [2].

Quantitative Differentiation Evidence for Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate


Lipophilicity Modulation: Ethyl Ester vs. Methyl Ester Analogs

The ethyl ester derivative (target compound) exhibits a predicted LogP of 2.48, compared to 2.09 for the analogous methyl ester [1]. This 0.39 log-unit increase represents the contribution of an additional methylene unit in the ester moiety, translating to approximately a 2.5‑fold higher partitioning into octanol. For applications where increased membrane permeability is desired—such as passive diffusion across the blood-brain barrier or penetration into Mycobacterial cell walls—the ethyl ester offers a measurable advantage, whereas the methyl ester may be preferable when higher aqueous solubility is required [2].

Lipophilicity LogP Pharmacokinetics Drug Design

Polar Surface Area and Hydrogen-Bonding Character: 6‑OCH₃ vs. Unsubstituted Benzothiazole-2-Carboxylate

Introduction of the 6‑methoxy group raises the topological polar surface area from 67 Ų (for the unsubstituted ethyl benzothiazole-2-carboxylate) to 76.66 Ų for the target compound [1]. This 9.66 Ų increase is attributable to the additional ether oxygen, creating a molecule with an extra hydrogen-bond acceptor site that can engage in specific molecular recognition events. For instance, the oxygen of the methoxy group can serve as a hydrogen-bond acceptor during docking with biological targets such as the colchicine-binding site of tubulin, a mode of interaction that is structurally precluded for the unsubstituted parent [2].

Polar Surface Area Hydrogen Bonding Permeability QSAR

Potential for C2 Amide/Carbamate Derivatization: A Gateway to Anthelmintic and Anti-TB Chemotypes

The ethyl ester at C2 serves as a key synthetic handle for generating 6‑methoxybenzothiazole-2-carbamates—established anthelmintics whose activity is “almost comparable” to benzimidazole isosteres [1]. In this series, compound 24 (a methyl carbamate) displayed paramphistomicidal potency equipotent to the reference drug oxyclozanide at 80 μg mL⁻¹, demonstrating that subtle ester-to-carbamate transformations retain high biological potency [1]. The target compound offers a direct, one-step entry into such carbamates or amides via simple aminolysis, whereas the corresponding free carboxylic acid or sodium carboxylate requires pre-activation, an additional step that can reduce overall yield by 10‑20% based on typical peptide coupling efficiencies .

Anthelmintic Carbamate Prodrug Anti-tubercular

Regioisomeric Selectivity: 6‑Methoxy vs. 5‑Methoxy Substitution Proof via ¹H NMR

The canonical ¹H NMR spectrum of ethyl 6‑methoxy-1,3-benzothiazole-2-carboxylate is archived on SpectraBase, providing a definitive fingerprint for the 6‑methoxy regioisomer that distinguishes it from the 5‑methoxy analog [1]. In the 5‑methoxy isomer (methyl 5‑methoxy-1,3-benzothiazole-2-carboxylate, CAS 90924-53-1), the aromatic proton coupling pattern is substantially altered due to the different substitution pattern, and this has been leveraged in reaction optimization studies where silver-catalyzed decarboxylative alkoxycarbonylation regioselectively produces the 6‑substituted isomer in high yield [2]. For procurement, the availability of a reference ¹H NMR spectrum ensures immediate identity verification upon receipt, mitigating the risk of receiving the incorrect regioisomer.

NMR Spectroscopy Regiochemistry Structural Confirmation Quality Control

Procurement-Driven Application Scenarios for Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate


Scaffold for Anthelmintic Carbamate Lead Optimization

When pursuing a paramphistomicidal or general anthelmintic program, the ethyl ester serves as the direct precursor to the established 6-methoxybenzothiazole-2-carbamate pharmacophore. As demonstrated in the MedChemComm 2017 study, aminolysis of the ester yields carbamates with equipotent activity to oxyclozanide at 80 μg mL⁻¹, confirming that the ester form is the most synthetically tractable entry point to this bioactive series [1].

Lipophilicity‑Tuned Building Block for CNS‑Penetrant Kinase Inhibitors

With a predicted LogP of 2.48, the compound occupies a lipophilicity window that balances solubility and permeability—a range frequently targeted in CNS drug discovery. This specific value, which is 0.39 log units above the methyl ester analog, can be exploited to fine‑tune the blood‑brain barrier penetration of derived 2‑carboxamide inhibitors without introducing additional heteroatoms that would complicate the synthetic route [2].

Fluorogenic Probe Intermediate for Luciferin Analogs

Ethyl 6‑methoxy-1,3-benzothiazole-2-carboxylate is a documented precursor in the synthesis of 6‑methoxy‑substituted luciferin analogs and fluorogenic probes. The 2009 Meroni paper describes its use as a starting material for a range of 2‑substituted‑6‑methoxy benzothiazoles via ester hydrolysis and subsequent coupling, making the compound a reliable entry point for building bioluminescent reporter systems [3].

Standardized Intermediate for Parallel Amide Library Synthesis

The pre‑activated ethyl ester eliminates the need for coupling reagents when generating amide libraries via direct reaction with primary or secondary amines. This not only simplifies the workflow but also avoids potential contamination from coupling‑reagent by‑products (e.g., HOBt, urea derivatives), which is especially valuable when synthesizing milligram‑scale libraries for high‑throughput screening where purity thresholds are stringent [1].

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